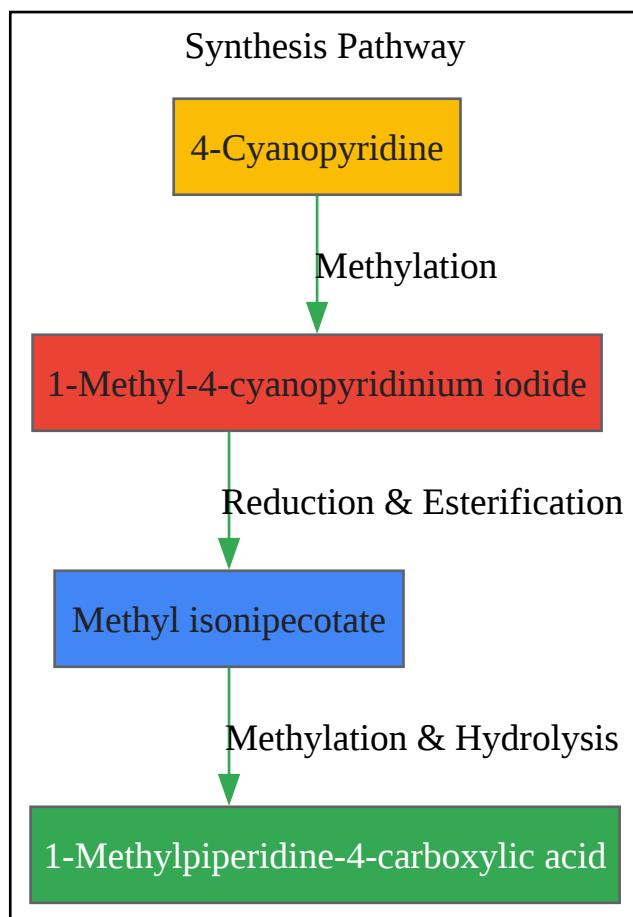


A Spectroscopic Showdown: 1-Methylpiperidine-4-carboxylic Acid and Its Synthetic Forebears

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methylpiperidine-4-carboxylic acid


Cat. No.: B1333780

[Get Quote](#)

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of a molecule and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of **1-Methylpiperidine-4-carboxylic acid**, a key building block in medicinal chemistry, and its common precursors. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document offers researchers an objective lens through which to view the structural evolution from precursor to final product.

Synthetic Pathway Overview

The synthesis of **1-Methylpiperidine-4-carboxylic acid** can be achieved through various routes. A common and illustrative pathway begins with 4-Cyanopyridine, which undergoes methylation and subsequent reduction and hydrolysis to yield the target molecule. This synthetic journey provides a clear narrative of the chemical transformations, each stage of which is amenable to spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Synthetic route from 4-Cyanopyridine to **1-Methylpiperidine-4-carboxylic acid**.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **1-Methylpiperidine-4-carboxylic acid** and its precursors. This allows for a direct comparison of the changes in chemical structure as the synthesis progresses.

Compound	1H NMR (δ , ppm)	13C NMR (δ , ppm)	IR (ν , cm-1)	Mass Spec (m/z)
4-Cyanopyridine	9.06 (d), 8.00 (d), [1]	150.9, 127.0, 116.8, 141.5	2240 (C≡N), 1595, 1550 (C=C, C=N)	104 (M+)[2]
1-Methyl-4-cyanopyridinium iodide	8.92 (d), 8.69 (d), 8.35 (d), 7.85 (d), 4.46 (s)[3]	153.17, 150.04, 145.73, 142.35, 125.77, 122.48, 48.10[3]	2230 (C≡N), 1640 (C=N+)	246 (M+)[4]
Methyl isonipecotate	3.65 (s, 3H), 3.10-2.95 (m, 2H), 2.65-2.50 (m, 2H), 2.40- 2.25 (m, 1H), 1.90-1.70 (m, 4H)	175.5, 51.5, 46.0, 41.0, 29.0	3300 (N-H), 1730 (C=O), 1170 (C- O)	143 (M+)[5][6]
1-Methylpiperidine-4-carboxylic acid	3.47 (dt, 2H), 3.24 (td, 2H), 2.96 (s, 3H), 2.63 (tt, 1H), 2.12- 1.99 (m, 4H)[7]	177.1, 55.2, 52.8, 46.2, 28.9	2950 (O-H), 1710 (C=O), 1460 (C-H)	143 (M+)[8]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a Potassium Bromide (KBr) pellet. Liquid samples can be analyzed as a thin film between salt plates. The spectra are recorded in the range of 4000-400 cm⁻¹, and the vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.^[9]

Conclusion

This guide provides a foundational spectroscopic comparison of **1-Methylpiperidine-4-carboxylic acid** and its precursors. The presented data and methodologies offer a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling a deeper understanding of the molecular transformations and facilitating quality control throughout the synthetic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyanopyridine(100-48-1) 1H NMR [m.chemicalbook.com]
- 2. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-Cyano-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl isonipecotate technical grade 2971-79-1 [sigmaaldrich.com]
- 6. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [A Spectroscopic Showdown: 1-Methylpiperidine-4-carboxylic Acid and Its Synthetic Forebears]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333780#spectroscopic-comparison-of-1-methylpiperidine-4-carboxylic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com